molecular formula C8H10F2N2O2 B2853034 3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine CAS No. 2361634-95-7

3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine

Cat. No.: B2853034
CAS No.: 2361634-95-7
M. Wt: 204.177
InChI Key: NHDRGRRQMIFLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a pyridine ring substituted with an amine group at the second position and an ethoxy group linked to a difluoromethoxy moiety at the third position. The molecular formula of this compound is C8H10F2N2O2, and it has a molecular weight of 204.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine is unique due to the presence of both difluoromethoxy and ethoxy groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

3-[2-(difluoromethoxy)ethoxy]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c9-8(10)14-5-4-13-6-2-1-3-12-7(6)11/h1-3,8H,4-5H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDRGRRQMIFLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)OCCOC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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